Isometamidium

Description

Properties

IUPAC Name |

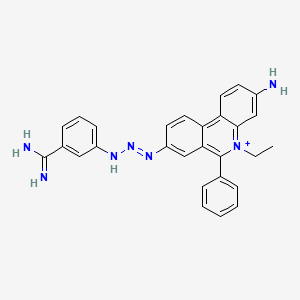

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31/h3-17,29H,2H2,1H3,(H4,30,31,32,33)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKOYGZYLRKTJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34301-55-8 (chloride), 35628-03-6 (methanesulfonate), 6798-24-9 (chloride mono-hydrochloride Samorin) | |

| Record name | Isometamidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30174384 | |

| Record name | Isometamidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20438-03-3 | |

| Record name | Isometamidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometamidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMETAMIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9HA0WUW3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Isometamidium Against Trypanosoma congolense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometamidium chloride (ISM) remains a cornerstone for the control of Animal African Trypanosomiasis (AAT), particularly infections caused by Trypanosoma congolense. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, the development of resistance, and the experimental methodologies used to assess its efficacy. Quantitative data from various studies are summarized, and key experimental workflows and proposed molecular mechanisms are visualized to facilitate a deeper understanding of the complex host-parasite-drug interactions.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but it is widely accepted that its primary target is the kinetoplast DNA (kDNA) within the trypanosome's single mitochondrion.[1] this compound is a phenanthridine cationic compound that, due to its positive charge, is thought to be taken up by the parasite and accumulates in the mitochondrion. This accumulation is driven by the negative mitochondrial membrane potential. Once inside the mitochondrion, this compound intercalates with the kDNA, leading to a condensation of the kinetoplast network. This interaction is believed to inhibit the replication and transcription of kDNA, ultimately disrupting mitochondrial function and leading to parasite death. Some studies have suggested that this compound may also interfere with topoisomerase II activity, further disrupting DNA replication.[1][2]

Mechanisms of Resistance

The emergence and spread of this compound-resistant T. congolense is a significant challenge in the control of AAT.[3][4][5][6] The primary mechanism of resistance is a reduction in the intracellular accumulation of the drug.[1][3][4] This is thought to be achieved through several potential modifications at the parasite's cellular level:

-

Decreased Drug Uptake: Resistant strains may possess alterations in transmembrane transporters responsible for this compound influx, leading to a lower rate of drug entry into the parasite.[1][3][4]

-

Increased Drug Efflux: Evidence suggests that resistant trypanosomes may actively pump this compound out of the cell at a higher rate, possibly through the overexpression or modification of efflux transporters like ATP-binding cassette (ABC) transporters.[1]

-

Altered Mitochondrial Membrane Potential: Changes in the mitochondrial electrical potential have been observed in this compound-resistant T. congolense, which could reduce the driving force for drug accumulation within the mitochondrion.[1]

Genomic analyses have identified shifts in the read depth at heterozygous loci in genes encoding various transporters and transmembrane proteins in resistant strains, supporting the role of altered drug transport in the resistance phenotype.[3][4] Interestingly, the development of full resistance appears to be enhanced in immunocompromised hosts, suggesting a role for the host's immune system in controlling resistant parasite populations.[3][4]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from various studies on the efficacy of this compound against T. congolense.

Table 1: In Vitro Sensitivity of T. congolense to this compound

| T. congolense Strain/Isolate | IC50 (ng/mL) | Assay Type | Reference |

| IL3000 | 0.82 | Luminescent Cell Viability | [2] |

| IL 1180 (sensitive) | 10 | Viability in culture | [7] |

| IL 3343 (resistant) | 1000 | Viability in culture | [7] |

| IL 3344 (resistant) | 2000 | Viability in culture | [7] |

Table 2: In Vivo Efficacy of this compound Against T. congolense in Mouse Models

| T. congolense Strain/Isolate | Curative Dose 50 (CD50) (mg/kg) | Fold Resistance | Reference |

| IL 1180 (sensitive) | 0.018 | - | [8] |

| IL 1180 derivative (resistant) | 1.7 (94-fold higher than parent) | 94 | [4][8] |

| IL3343 (resistant) | 1.7 | - | [9] |

Table 3: Curative Doses of this compound in Cattle

| T. congolense Isolate | Minimum Curative Dose (mg/kg) | Reference |

| Drug-sensitive clone | 0.25 (intravenous) | [10] |

| Drug-sensitive clone | 0.5 (intramuscular) | [10] |

| Drug-resistant isolates | > 2.0 | [11] |

Experimental Protocols

In Vitro this compound Sensitivity Assay

This assay determines the concentration of this compound required to inhibit the growth of T. congolense in culture.

Methodology:

-

Parasite Culture: Bloodstream form T. congolense are cultured in a suitable medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with fetal bovine serum, hypoxanthine, and other growth factors) at 37°C in a 5% CO2 atmosphere.

-

Drug Dilution: A stock solution of this compound chloride is prepared and serially diluted to obtain a range of concentrations.

-

Assay Setup: In a 96-well microtiter plate, a fixed number of trypanosomes (e.g., 2 x 10^5 cells/mL) are added to each well containing the different drug concentrations. Control wells with no drug are also included.

-

Incubation: The plate is incubated for a defined period, typically 48 to 72 hours.

-

Viability Assessment: Parasite viability is assessed using a metabolic indicator dye (e.g., Alamar Blue or resazurin) or by direct counting using a hemocytometer. The fluorescence or absorbance is measured, which correlates with the number of viable parasites.

-

Data Analysis: The results are used to calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces parasite growth by 50% compared to the untreated control.

In Vivo this compound Efficacy Testing in Mice

This model is used to assess the curative and prophylactic activity of this compound in a mammalian host.

Methodology:

-

Animal Infection: Laboratory mice (e.g., BALB/c or Swiss Webster) are infected intraperitoneally with a known number of T. congolense trypomastigotes (e.g., 1 x 10^5).

-

Parasitemia Monitoring: The level of parasitemia in the blood is monitored daily or every other day by microscopic examination of a wet blood film from a tail snip.

-

Drug Administration: Once a patent parasitemia is established, mice are treated with a single or multiple doses of this compound, typically administered intraperitoneally or intramuscularly. Different dose levels are tested in separate groups of mice.

-

Post-Treatment Monitoring: Parasitemia is monitored for a prolonged period (e.g., 30-60 days) to detect any relapse of infection.

-

Data Analysis: The efficacy of the treatment is determined by the percentage of mice that are cured (i.e., remain aparasitemic for the duration of the follow-up period). The Curative Dose 50 (CD50), the dose that cures 50% of the infected animals, can be calculated.

This compound Uptake Assay Using Flow Cytometry

This assay quantifies the accumulation of this compound within T. congolense cells.

Methodology:

-

Parasite Preparation: T. congolense are harvested from culture or isolated from the blood of an infected animal and washed in a suitable buffer.

-

Drug Incubation: The parasites are incubated with a fluorescent analogue of this compound or with this compound itself (which has intrinsic fluorescence) at a specific concentration and for a defined period at 37°C.

-

Washing: After incubation, the parasites are washed with ice-cold buffer to remove any unbound drug.

-

Flow Cytometry Analysis: The fluorescence intensity of individual trypanosomes is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity of the parasite population is determined, which is proportional to the amount of accumulated drug. This can be compared between drug-sensitive and drug-resistant strains.[3][4]

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action against T. congolense.

Proposed Mechanisms of this compound Resistance

Caption: Comparison of this compound handling in sensitive vs. resistant parasites.

Experimental Workflow for In Vivo Efficacy Testing

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of sensitivity of Trypanosoma congolense to this compound chloride: a comparison of tests using cattle and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-resistance associated with development of resistance to this compound in a clone of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [ask.orkg.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemosensitization of Trypanosoma congolense Strains Resistant to this compound Chloride by Tetracyclines and Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vitro assay for drug sensitivity of Trypanosoma congolense using in vitro-derived metacyclic trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of drug-resistant strains of Trypanosoma congolense from the lower Shabelle region of southern Somalia - PubMed [pubmed.ncbi.nlm.nih.gov]

Isometamidium's Role in Veterinary Trypanocidal Therapy: A Technical Guide

Abstract: Isometamidium, a phenanthridine aromatic amidine, has been a cornerstone in the management of Animal African Trypanosomiasis (AAT) for over six decades.[1][2] Administered primarily to cattle, but also to other livestock, it serves as both a therapeutic and prophylactic agent against several species of Trypanosoma.[3][4] Its mechanism of action centers on the disruption of the parasite's kinetoplast DNA, leading to cell death.[5] Despite its long-standing efficacy, its utility is critically threatened by the widespread emergence of drug-resistant trypanosome strains.[6][7] This guide provides an in-depth technical overview of this compound, consolidating data on its physicochemical properties, mechanism of action, pharmacokinetics, clinical applications, and safety profile. It further details the molecular basis of resistance and presents key experimental protocols for its evaluation, aiming to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of veterinary parasitology.

Physicochemical Properties

This compound is commercially available as a chloride hydrochloride salt, often appearing as a dark reddish-brown powder.[3][8][9] It is structurally related to homidium (ethidium).[10] The commercial formulations, such as Samorin® and Veridium®, are typically a mixture of this compound and its isomers.[1]

| Property | Value | Reference |

| IUPAC Name | 3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide chloride | [9] |

| Molecular Formula | C₂₈H₂₆ClN₇ (Chloride) C₂₈H₂₇Cl₂N₇ (Chloride Hydrochloride) | [9][11] |

| Molecular Weight | 496.0 g/mol (Chloride) 532.47 g/mol (Chloride Hydrochloride) | [9][11] |

| CAS Number | 34301-55-8 (Chloride) 6798-24-9 (Chloride Hydrochloride) | [9][11] |

| Solubility | 6% (w/v) in water at 20°C | [3] |

Mechanism of Action

The primary mode of action of this compound is the selective inhibition of DNA synthesis within the trypanosome.[12] The drug rapidly accumulates in the parasite's kinetoplast, the specialized mitochondrial structure containing a network of circular DNA (kDNA).[1][5] There, it is believed to interfere with type II DNA topoisomerase.[1][5] This enzyme is crucial for the replication and segregation of kDNA minicircles. By stabilizing the cleavage complex formed by topoisomerase II, this compound prevents the re-ligation of cleaved DNA strands, leading to the degradation of the kinetoplast network and ultimately, parasite death.[5]

Pharmacokinetics and Pharmacodynamics

This compound exhibits poor absorption from the gastrointestinal tract.[10] Following the standard deep intramuscular (IM) administration, it forms a depot at the injection site, which allows for its long prophylactic effect.[13][14] While the drug is rapidly detected in serum, concentrations are low and transient.[3][13] It concentrates significantly in the liver and kidneys, where it persists for weeks.[13][14] this compound does not effectively cross the blood-brain barrier, rendering it unsuitable for treating late-stage infections involving the central nervous system.[12]

| Parameter | Animal | Dose (IM) | Value | Reference |

| Cmax (Peak Serum Conc.) | Cattle | 0.5 mg/kg | ~20 ng/mL | [3][13] |

| Cattle | 1.0 mg/kg | 27 ng/mL | [3][14] | |

| Cattle | 1.0 mg/kg | 488.57 ± 208.59 ng/mL | [15] | |

| Tmax (Time to Peak) | Cattle | 1.0 mg/kg | 24 hours | [3][14] |

| Cattle | 1.0 mg/kg | 1 hour | [15] | |

| Elimination Half-life | Cattle | 1.0 mg/kg | Liver: 25 days Kidney: 35 days Injection Site: 39 days | [14] |

| Detection Period (Serum) | Cattle | 1.0 mg/kg | Up to 29 days | [3][14] |

| Cattle | 1.0 mg/kg | Up to 36 hours | [15] |

Note: Discrepancies in Cmax and detection periods likely reflect differences in analytical methods (e.g., radiolabeling vs. UPLC-MS) and formulations used in various studies.

Clinical Application and Efficacy

This compound is a broad-spectrum trypanocide effective against Trypanosoma congolense, T. vivax, T. brucei, and T. evansi.[3] It is used for both curative (treatment) and prophylactic (prevention) purposes, with higher doses generally used for prophylaxis.[4] The protective period can last from two to six months, depending on the dose and the level of tsetse fly challenge.[4][12]

| Species | Use | Dose | Route of Administration | Reference |

| Cattle | Curative | 0.25 - 0.5 mg/kg | Deep Intramuscular (IM) | [4][16] |

| Prophylactic | 0.5 - 1.0 mg/kg | Deep IM | [4][16] | |

| Curative | 0.6 mg/kg | Slow Intravenous (IV) | [3] | |

| Sheep & Goats | Curative | 0.25 - 0.5 mg/kg | Deep IM | [4] |

| Prophylactic | 0.5 - 1.0 mg/kg | Deep IM | [4] | |

| Horses | Curative & Prophylactic | 0.5 mg/kg | Deep IM | [4] |

| Camels | Curative & Prophylactic | 0.5 - 0.75 mg/kg | Very Slow IV | [4] |

| Dogs | Curative & Prophylactic | 1.0 mg/kg | Deep IM | [4] |

Studies have demonstrated high efficacy rates. For example, a 0.5 mg/kg dose showed 100% therapeutic efficacy against T. vivax in experimentally infected calves.[15] In other trials, this compound provided protection against T. vivax infection in sheep and cattle for periods ranging from 118 to 195 days.[17]

Mechanisms of Resistance

The development of resistance to this compound is a major obstacle to AAT control.[6] Resistance is a complex phenomenon involving multiple mechanisms, primarily aimed at reducing the intracellular concentration of the drug.

Key mechanisms include:

-

Reduced Drug Uptake: Resistant trypanosomes show decreased levels of drug accumulation.[5][18] This has been linked to significantly lower maximal uptake rates (Vmax) and potential alterations in transporter proteins, such as the P2/TbAT1 adenosine transporter.[5][19][20]

-

Increased Drug Efflux: While direct evidence is limited, some studies suggest an increased efflux of the drug from resistant parasites, possibly mediated by ABC transporters.[5][19]

-

Mitochondrial Alterations: In T. brucei, resistance is associated with mutations in the gamma subunit of the F₁F₀-ATPase complex.[19] Changes in the mitochondrial membrane potential and even the complete loss of kDNA (dyskinetoplasty) have also been observed in resistant strains, indicating a fundamental change in the drug's target environment.[5][19]

References

- 1. researchgate.net [researchgate.net]

- 2. 27 - Chemotherapy against African animal trypanosomiasis: Its strengths and limitations [fao.org]

- 3. fao.org [fao.org]

- 4. interchemie.com [interchemie.com]

- 5. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]

- 6. cambridge.org [cambridge.org]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Chloride | C28H26ClN7 | CID 92295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 674. This compound (WHO Food Additives Series 25) [inchem.org]

- 11. scbt.com [scbt.com]

- 12. funaab.edu.ng [funaab.edu.ng]

- 13. Pharmacokinetic and histopathological investigations of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

- 15. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bimeda.co.ke [bimeda.co.ke]

- 17. Effect of this compound on infections by Trypanosoma vivax and T. evansi in experimentally-infected animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Molecular Targets of Isometamidium in Kinetoplast DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometamidium chloride (ISM), a phenanthridine aromatic diamidine, remains a critical chemotherapeutic and prophylactic agent against animal African trypanosomiasis. Its primary molecular target is the uniquely structured mitochondrial DNA of trypanosomes, known as kinetoplast DNA (kDNA). This technical guide provides an in-depth exploration of the molecular interactions between this compound and kDNA. It summarizes the current understanding of its mechanism of action, presents available quantitative data on its efficacy, details key experimental protocols for studying its effects, and provides visual representations of the relevant biological pathways and experimental workflows. The central mechanism of this compound's trypanocidal activity involves its accumulation in the kinetoplast, where it inhibits type II topoisomerase. This inhibition leads to the cleavage of kDNA minicircles, preventing their replication and ultimately resulting in the collapse and loss of the kDNA network, a fatal event for the parasite.

Introduction

African trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, poses a significant threat to livestock health and economic stability in many parts of the world. For decades, control of this disease has heavily relied on a limited number of trypanocidal drugs, with this compound chloride being a cornerstone of both treatment and prevention. The unique mitochondrial genome of these parasites, the kinetoplast DNA (kDNA), presents a prime target for chemotherapy. kDNA is a massive network of thousands of interlocked circular DNA molecules, comprising maxicircles and minicircles. The replication of this complex structure is essential for the parasite's viability, making the enzymes involved in this process attractive drug targets. This compound is known to accumulate within the parasite's kinetoplast, the mitochondrion housing the kDNA[1]. This targeted accumulation is key to its selective toxicity. This guide will delve into the specific molecular interactions between this compound and its kDNA target.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of kDNA replication and transcription[2]. This is achieved through the specific inhibition of a mitochondrial type II topoisomerase[3][4].

Key Steps in the Mechanism of Action:

-

Drug Accumulation: this compound is actively transported into the trypanosome and rapidly concentrates within the kinetoplast[1][5].

-

Topoisomerase II Inhibition: The drug interferes with the function of kDNA topoisomerase II, an essential enzyme for the replication of the catenated kDNA network. The proposed mechanism is the stabilization of a cleavage-complex between the enzyme and kDNA minicircles[1][3][6].

-

kDNA Damage: This stabilization of the cleavage complex leads to double-strand breaks and the linearization of the kDNA minicircles[6]. This prevents the proper segregation of replicated minicircles.

-

Network Collapse: The accumulation of linearized minicircles and the inability to decatenate replicated circles leads to the disruption, condensation, and eventual degradation of the entire kDNA network[3][4][5][7].

-

Cell Death: The loss of kDNA, which encodes essential mitochondrial proteins, is lethal to the parasite.

Quantitative Data

Table 1: In Vitro Efficacy of this compound and its Derivatives

| Compound | Trypanosome Species | IC50 (ng/mL) | Reference |

| Purified this compound | T. congolense IL3000 | 0.56 ± 0.04 | [7][8] |

| Purified this compound | T. b. brucei Antat 1.1 | 9.24 ± 1.12 | [8] |

| Veridium® (commercial) | T. congolense IL3000 | 0.35 ± 0.05 | [7][8] |

| Samorin® (commercial) | T. congolense IL3000 | 0.36 ± 0.04 | [7][8] |

| Red Isomer | T. congolense IL3000 | 3.63 ± 0.55 | [8] |

| Blue Isomer | T. congolense IL3000 | 7.11 ± 0.76 | [8] |

| Disubstituted Compound | T. congolense IL3000 | 66.27 ± 14.37 | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Cattle (1.0 mg/kg dose)

| Parameter | Route of Administration | Value | Reference |

| Cmax (mean) | Intramuscular | 111 ng/mL (range: 37-197) | |

| tmax (mean) | Intramuscular | 36 min (range: 20-60) | |

| Elimination Half-life (mean) | Intramuscular | 286 h (range: 215-463) | |

| Elimination Half-life (mean) | Intravenous | 135 h (range: 123-165) | |

| Cmax (0.5 mg/kg dose) | Intravenous | 9.85 ± 0.15 µg/ml at 0.08 h | |

| Cmax (1 mg/kg dose) | Intravenous | 19.92 ± 1.17 µg/ml at 0.08 h |

Table 3: Time-Dose Response of this compound against T. congolense

| This compound Concentration | Trypanosome Strain | Time to Elimination | Reference |

| 10 ng/mL | Drug-sensitive | 24 hours | |

| 10 ng/mL | Drug-resistant | 96 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound in kDNA.

In Vitro Cultivation of Trypanosoma brucei Bloodstream Forms

This protocol is adapted for the continuous in vitro culture of bloodstream form trypanosomes.

Materials:

-

HMI-9 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

2-mercaptoethanol

-

Culture flasks (T-25 or T-75)

-

Humidified incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete HMI-9 medium: To 500 mL of HMI-9 base medium, add 50 mL (10%) heat-inactivated FBS, 5 mL of Penicillin-Streptomycin, and 0.5 mL of 100 mM 2-mercaptoethanol.

-

Thaw a cryopreserved vial of T. brucei bloodstream forms rapidly in a 37°C water bath.

-

Transfer the thawed cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.

-

Centrifuge at 1,000 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete HMI-9 medium.

-

Transfer the cell suspension to a T-25 culture flask and incubate at 37°C in a humidified 5% CO2 atmosphere.

-

Monitor cell density daily. Maintain the culture by diluting with fresh medium to a density of 1 x 10^5 cells/mL when the culture reaches 1-2 x 10^6 cells/mL.

Isolation of Kinetoplast DNA (kDNA)

This protocol describes a simplified method for isolating kDNA from cultured trypanosomes.

Materials:

-

Cultured trypanosomes

-

Lysis buffer (10 mM Tris-HCl pH 8.0, 5 mM EDTA, 0.5% SDS, 200 mM NaCl, 100 µg/mL proteinase K)

-

Saturated NaCl solution

-

Absolute ethanol, ice-cold

-

70% ethanol, ice-cold

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Harvest approximately 1 x 10^8 trypanosomes by centrifugation at 1,500 x g for 10 minutes.

-

Resuspend the cell pellet in 200 µL of lysis buffer and incubate at 55°C for 1 hour with occasional vortexing.

-

Add 100 µL of saturated NaCl solution and vortex vigorously for 30 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the DNA to a new microfuge tube.

-

Precipitate the DNA by adding 2 volumes of ice-cold absolute ethanol and incubate at -20°C for at least 1 hour.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Wash the DNA pellet with 500 µL of ice-cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in an appropriate volume of TE buffer.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate kDNA networks, and the inhibitory effect of this compound on this process.

Materials:

-

Purified trypanosomal topoisomerase II

-

Isolated kDNA

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)

-

This compound chloride solution

-

Stop solution (e.g., 5% SDS, 25 mM EDTA, 0.5 mg/mL proteinase K)

-

Agarose gel (1%) containing ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Set up reaction tubes on ice. For each reaction, add 2 µL of 10x reaction buffer, 100-200 ng of kDNA, and varying concentrations of this compound. Adjust the final volume to 18 µL with sterile water.

-

Add 2 µL of purified topoisomerase II to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of stop solution and incubate at 37°C for another 30 minutes to digest the protein.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Run the gel at 80-100V until the dye front has migrated sufficiently.

-

Visualize the DNA under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition by this compound will result in a decrease in the amount of decatenated minicircles.

Detection of this compound-Induced DNA-Protein Complexes (K-SDS Precipitation Assay)

This protocol is used to detect the formation of covalent complexes between topoisomerase II and kDNA, which are stabilized by this compound.

Materials:

-

Trypanosomes treated with this compound

-

Lysis buffer (2% SDS)

-

2.5 M KCl

-

Wash buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM EDTA)

-

Radiolabeled DNA (e.g., by [3H]thymidine incorporation) or a DNA quantification method

-

Scintillation counter or fluorometer

Procedure:

-

Treat cultured trypanosomes with varying concentrations of this compound for a defined period.

-

Harvest and wash the cells.

-

Lyse the cells in 500 µL of 2% SDS solution.

-

Shear the DNA by passing the lysate through a 25-gauge needle several times.

-

Add 50 µL of 2.5 M KCl to precipitate the SDS and protein-DNA complexes.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully remove the supernatant (contains free DNA).

-

Wash the pellet with 1 mL of wash buffer and centrifuge again. Repeat the wash step.

-

Resuspend the final pellet (containing protein-DNA complexes) in water.

-

Quantify the amount of DNA in the pellet and supernatant. An increase in DNA in the pellet with this compound treatment indicates the formation of DNA-protein complexes.

Drug Uptake and Accumulation Assay using Flow Cytometry

This method utilizes the intrinsic fluorescence of this compound to quantify its uptake and accumulation in trypanosomes.

Materials:

-

Cultured trypanosomes

-

This compound chloride solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with appropriate excitation (e.g., UV or violet laser) and emission filters (e.g., ~585 nm)

Procedure:

-

Harvest trypanosomes in the logarithmic growth phase and wash with PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

-

Add this compound to the desired final concentration.

-

Incubate the cells at 37°C, taking aliquots at various time points.

-

At each time point, place the aliquot on ice to stop the uptake process.

-

Wash the cells with ice-cold PBS to remove extracellular drug.

-

Resuspend the cells in a final volume of 500 µL of PBS for analysis.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells. An increase in fluorescence intensity over time indicates drug accumulation.

Resistance to this compound

The development of resistance to this compound is a significant challenge in the control of trypanosomiasis. Several mechanisms have been proposed:

-

Reduced Drug Accumulation: The most common mechanism is a decrease in the intracellular concentration of the drug. This can be due to either a reduced uptake or an increased efflux of this compound[1].

-

Altered Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential can affect the accumulation of this compound within the kinetoplast.

-

Loss of kDNA (Dyskinetoplasty): In some cases, trypanosomes can survive without a functional kDNA network. This is often associated with mutations in the F1-ATPase γ subunit, which uncouples the essential mitochondrial membrane potential from kDNA-encoded proteins[2][8]. Such dyskinetoplastic trypanosomes are inherently resistant to drugs targeting kDNA.

Conclusion

This compound chloride's efficacy as a trypanocidal agent is intrinsically linked to its ability to target and disrupt the kinetoplast DNA. By inhibiting kDNA topoisomerase II, it triggers a cascade of events leading to the degradation of this essential genetic material and the subsequent death of the parasite. Understanding the molecular intricacies of this interaction is crucial for the development of new trypanocidal drugs and for managing the growing problem of drug resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action of this compound and other trypanocides that target the unique biology of these devastating pathogens.

References

- 1. topogen.com [topogen.com]

- 2. Nanoformulation of a Trypanocidal Drug this compound Chloride Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic Effects in Horse Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Susceptibility of dyskinetoplastic Trypanosoma evansi and T. equiperdum to this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veterinaryworld.org [veterinaryworld.org]

Isometamidium in Trypanosomes: A Technical Guide to Uptake, Accumulation, and Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Isometamidium (ISM) chloride stands as a critical chemotherapeutic and prophylactic agent against Animal African Trypanosomiasis (AAT), a disease that significantly impedes livestock farming in sub-Saharan Africa.[1][2] Despite its long-standing use, the precise mechanisms governing its uptake and the emergence of drug resistance remain areas of intense investigation. Reduced drug accumulation is a hallmark of ISM-resistant trypanosomes, stemming from a complex interplay of decreased uptake, potential efflux, and significant mitochondrial alterations.[3][4][5]

This guide provides an in-depth examination of the molecular processes involved in this compound transport and accumulation in trypanosomes. It consolidates quantitative data, details key experimental protocols, and visualizes the involved pathways to serve as a comprehensive resource for researchers in the field.

Mechanisms of this compound Uptake and Intracellular Accumulation

The entry of the dicationic this compound molecule into trypanosomes is not a simple process of passive diffusion but is mediated by specific transporters.[6] Evidence points towards a saturable, receptor-mediated process that is energy-dependent.[7]

1.1. Transporters Implicated in Uptake

While the full transporter repertoire for ISM is not definitively established, several candidates have been investigated:

-

P2/TbAT1 Transporter: The Trypanosoma brucei adenosine transporter, TbAT1 (also known as the P2 transporter), is well-known for its role in the uptake of diamidine drugs like pentamidine and diminazene.[1][8] Some studies suggest that TbAT1 may also be involved in ISM uptake.[1][2]

-

Low-Affinity Pentamidine Transporter (LAPT1): In ISM-resistant trypanosomes, the maximal velocity (Vmax) of LAPT1 activity was found to be significantly reduced, suggesting it may play a role in ISM transport in sensitive parasites.[1][2]

-

Aquaglyceroporins (AQPs): Unlike for pentamidine and melarsoprol, there is no evidence to suggest that aquaglyceroporins, specifically TbAQP2, are involved in the transport of the bulkier this compound molecule.[9][10] Studies have shown that cell lines with varying TbAQP2 expression levels display identical EC50 values for this compound.[9]

1.2. Intracellular Trafficking and Target

Once inside the trypanosome, this compound is rapidly concentrated within the mitochondrion, with the kinetoplast—the condensed network of mitochondrial DNA (kDNA)—being the primary site of accumulation.[3][11] The proposed mode of action involves the inhibition of type II topoisomerase, leading to the cleavage of kDNA-topoisomerase complexes.[3]

Mechanisms of Resistance and Reduced Accumulation

Resistance to this compound is a multifactorial phenomenon characterized primarily by a significant reduction in net drug accumulation.[3][12] This is achieved through several adaptive changes in the parasite.

-

Reduced Drug Uptake: A primary mechanism of resistance is a decrease in the rate of ISM influx. This is evidenced by significantly lower maximal uptake rates (Vmax) in resistant T. congolense and a 2- to 3-fold reduction in the net uptake rate in resistant T. brucei clones.[3][12] This may be caused by alterations to or a reduced number of specific transporters on the plasma membrane.[3]

-

Drug Efflux: While active efflux could contribute to reduced accumulation, its precise role in ISM resistance is debated. Some studies have observed efflux in both sensitive and resistant lines, with no significant difference between them, suggesting that active efflux by ABC transporters may not be a primary resistance mechanism.[1][2][12] However, other work provided indirect evidence of increased efflux in resistant trypanosomes.[3]

-

Mitochondrial Modifications: A crucial adaptation in highly ISM-resistant trypanosomes is the alteration of mitochondrial function.

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Resistant clones exhibit a significantly reduced mitochondrial membrane potential.[3][12] Since uptake into the mitochondrion is potential-driven, this reduction directly impairs the accumulation of the positively charged ISM molecule at its target site.

-

F1Fo-ATPase Mutations: This loss of potential is preceded by mutations in the gamma subunit of the mitochondrial F1Fo-ATPase.[12] A specific mutation, C851A, introduces a stop codon, leading to a truncated protein and subsequent loss of kDNA, conferring resistance to ISM and cross-resistance to other trypanocides.[1][2]

-

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on this compound sensitivity and transport kinetics.

Table 1: In Vitro Sensitivity (EC50/IC50) of T. brucei to this compound

| Trypanosome Strain/Clone | Description | EC50 / IC50 (nM) | Fold Resistance | Source |

| T. brucei 2T1 | Wild Type | 112 ± 12 | - | [9] |

| tbaqp2 null | AQP2 Knockout | 103 ± 14 | ~0.9 | [9] |

| tbaqp2/tbaqp3 null | AQP2/3 Double Knockout | 95 ± 12 | ~0.8 | [9] |

| ISMR1 | Lab-induced Resistant | 7,270 | ~7,270 | [12] |

| ISMR15 | Lab-induced Resistant | 16,000 | ~16,000 | [12] |

| T. b. brucei (Purified ISM) | Wild Type | 0.9 ± 0.1 | - | [13] |

| T. congolense (Purified ISM) | Wild Type | 1.9 ± 0.3 | - | [13] |

Table 2: this compound Uptake Kinetics in T. congolense

| Trypanosome Population | Parameter | Value | Source |

| Drug-Sensitive | Vmax | Significantly higher than resistant | [3] |

| Drug-Resistant | Vmax | Significantly lower than sensitive | [3] |

Table 3: Inhibition of [3H]-Pentamidine Uptake

| Compound | Transporter | Ki (µM) | Source |

| This compound | HAPT1/AQP2 | 3.5 | [10] |

| Ethidium | HAPT1/AQP2 | 97 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of drug uptake and resistance.

4.1. Protocol: Radiolabeled this compound Uptake Assay

This method quantifies the rate of drug influx using a radiolabeled drug, such as [¹⁴C]-isometamidium.

Methodology:

-

Cell Preparation: Harvest log-phase trypanosomes from culture or an infected host and purify them, for instance, by DEAE-cellulose chromatography.[5] Resuspend the parasites in a suitable assay buffer (e.g., HMI-9 medium without serum) to a final concentration of approximately 1 x 10⁸ cells/mL.

-

Assay Initiation: Pre-warm the cell suspension to 37°C. Initiate the uptake by adding [¹⁴C]-isometamidium to a known final concentration.

-

Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).

-

Uptake Termination: Stop the reaction by transferring an aliquot of the cell suspension into a microfuge tube containing a layer of silicone oil over a layer of a denaturing solution (e.g., 10% SDS or perchloric acid).

-

Separation: Centrifuge the tube at high speed (e.g., 12,000 x g for 1 minute) to pellet the trypanosomes through the oil layer, effectively separating them from the external radiolabeled drug.

-

Quantification: Aspirate the aqueous and oil layers. Lyse the cell pellet and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert radioactivity counts to pmol of ISM per 10⁸ cells and plot against time to determine the uptake rate.

4.2. Protocol: Flow Cytometry for ISM Accumulation

This protocol leverages the intrinsic fluorescence of this compound (Ex: ~374 nm, Em: ~590 nm) to measure its accumulation within live trypanosomes.[5]

Methodology:

-

Cell Preparation: Prepare a purified suspension of trypanosomes (1 x 10⁶ to 1 x 10⁷ cells/mL) in an appropriate buffer as described above.

-

Drug Incubation: Add this compound to the cell suspension at the desired concentration and incubate under appropriate conditions (37°C, 5% CO₂). Include a drug-free control.

-

Sample Acquisition: At designated time points, acquire data from the cell suspension using a flow cytometer equipped with a UV laser for excitation and an appropriate filter for emission (e.g., around 590 nm).

-

Gating: Gate on the main trypanosome population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

-

Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) of the gated population for each sample. An increase in MFI over time or in comparison to the control indicates drug accumulation. Compare the MFI between drug-sensitive and drug-resistant strains to assess differences in accumulation.

4.3. Protocol: In Vitro Drug Sensitivity Assay (Alamar Blue)

This high-throughput assay determines the concentration of a drug that inhibits cell growth by 50% (IC50 or EC50) by measuring metabolic activity.[13][14]

Methodology:

-

Plate Seeding: Harvest log-phase trypanosomes and dilute to a final concentration of 2 x 10⁴ cells/mL in complete culture medium (e.g., HMI-9). Dispense the cell suspension into a 96-well microtiter plate.

-

Compound Addition: Prepare serial dilutions of this compound. Add the diluted drug to the wells. Include wells with untreated cells (negative control) and a known trypanocide (positive control).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Development: Add a resazurin-based reagent (e.g., Alamar Blue) to each well. Incubate for an additional 24 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance of each well using a plate reader.

-

Data Analysis: Calculate the percentage of viability for each drug concentration relative to the untreated control. Determine the EC50 value by fitting the dose-response data to a suitable nonlinear regression model.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound transport and resistance in Trypanosoma brucei - Enlighten Theses [theses.gla.ac.uk]

- 3. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]

- 4. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cambridge.org [cambridge.org]

- 7. The accumulation and compartmentalization of this compound chloride in Trypanosoma congolense, monitored by its intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Positively selected modifications in the pore of TbAQP2 allow pentamidine to enter Trypanosoma brucei | eLife [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The susceptibility of Trypanosoma congolense and Trypanosoma brucei to this compound chloride and its synthetic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

foundational research on Isometamidium drug class

An in-depth exploration of the foundational science behind the trypanocidal agent Isometamidium, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a phenanthridine aromatic diamidine compound, has been a cornerstone in the control of Animal African Trypanosomiasis (AAT) for decades. Administered primarily as this compound chloride, it is a critical tool for both the treatment and prevention of infections by various Trypanosoma species in livestock. This document provides a comprehensive overview of the foundational research on this compound, detailing its chemical nature, mechanism of action, pharmacokinetic and toxicological profiles, and the pressing issue of drug resistance. Furthermore, it outlines key experimental protocols for the in vitro and in vivo evaluation of this drug class, supplemented with visualizations to clarify complex biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a complex molecule, with the commercial preparations, such as Samorin® and Veridium®, comprising a mixture of this compound and its isomers. The principal active component is 8-(3-m-amidinophenyl-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride.

Table 1: Chemical and Physical Properties of this compound Chloride

| Property | Value |

| Chemical Name | 3-Amino-8-[3-(3-(aminoiminomethyl)phenyl]-1-triazenyl]-5-ethyl-6-phenylphenanthridinium chloride |

| Synonyms | Samorin, Trypamidium |

| Molecular Formula | C₂₈H₂₆ClN₇ |

| Molecular Weight | 496.04 g/mol |

| Appearance | Dark reddish-brown powder |

| Solubility | 6% (w/v) in water at 20°C |

| Melting Point | Decomposes at 244-245°C |

Mechanism of Action

While the precise mechanism of action of this compound is not fully elucidated, research points to its primary interaction with the kinetoplast DNA (kDNA) of the trypanosome. The kinetoplast, a network of circular DNA within the single mitochondrion of the parasite, is a key target.

This compound is believed to act as a trypanostatic agent, inhibiting the parasite's replication and relying on the host's immune system for clearance.[1] Key proposed mechanisms include:

-

Inhibition of DNA Synthesis: this compound interferes with DNA synthesis within the trypanosome.[1]

-

kDNA Condensation: It causes the condensation of the kinetoplast DNA.[1]

-

Topoisomerase II Inhibition: Evidence suggests that this compound selectively inhibits kinetoplast topoisomerase type II, an enzyme crucial for kDNA replication. This leads to the cleavage of kDNA minicircles.[2][3]

-

Ribosomal Disruption: The drug can lead to a loss of ribosomes, potentially forming aggregates with lysosomes.[1]

The accumulation of this compound within the trypanosome's kinetoplast is a critical step in its trypanocidal activity.[2]

Quantitative Data

In Vitro Efficacy

The efficacy of this compound and its components has been evaluated against various Trypanosoma species. The half-maximal inhibitory concentration (IC50) is a key metric for in vitro activity.

Table 2: In Vitro Efficacy (IC50) of this compound and its Components

| Compound | Trypanosoma congolense IL3000 IC50 (ng/mL) | Trypanosoma brucei brucei AnTat 1.1 IC50 (ng/mL) | Reference |

| Veridium® | 0.56 ± 0.08 | 9.24 ± 1.31 | [4] |

| Samorin® | 0.58 ± 0.1 | 9.87 ± 1.12 | [4] |

| This compound (purified) | 0.56 ± 0.08 | 9.24 ± 1.31 | [4][5] |

| Red Isomer | 3.63 ± 0.55 | 28.5 ± 3.54 | [4] |

| Blue Isomer | 7.11 ± 0.76 | 65.8 ± 8.23 | [4] |

| Disubstituted Compound | >100 | >100 | [4][5] |

Pharmacokinetics

The pharmacokinetic profile of this compound varies between species. It is characterized by a long half-life, which contributes to its prophylactic effects.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Reference |

| Cattle | 1.0 | IM | 27 | 24 | 286 - 463 | [2][6] |

| Goats | 0.5 | IM | Similar to sheep | 12.7 | 188 | [7][8] |

| Sheep | 0.5 | IM | Similar to goats | - | Significantly longer than goats | [7][8] |

IM: Intramuscular

Toxicology

This compound has a narrow therapeutic index, and toxicity can occur, particularly at higher doses or with intravenous administration.

Table 4: Acute Toxicity of this compound

| Species | Route | LD50 (mg/kg bw) | Signs of Toxicity | Reference |

| Rat | Oral | >1250 | Excess salivation | [1] |

| Rat | IV | 6.6 | Convulsions, tremors | [1] |

| Rabbit | Oral | >12.5 | Deaths occurred | [1] |

| Rabbit | Dermal | - | Not a skin irritant | [1] |

| Mice | IP | 45.3 | Depression, ataxia, dyspnoea | [1][9] |

| Goats | IV | 1.0 | Tachycardia, salivation, lacrimation, convulsions | [1] |

| Camels | IV | - | Lacrimation, salivation, trembling, restlessness, frequent urination and defecation, diarrhea, unsteady gait, hindleg weakness | [10] |

IV: Intravenous; IP: Intraperitoneal

Drug Resistance

The emergence of this compound-resistant trypanosomes is a significant threat to its continued efficacy. The mechanisms of resistance are complex and not fully understood, but are primarily associated with reduced drug accumulation within the parasite.

Key observations in resistant strains include:

-

Decreased Drug Accumulation: Resistant trypanosomes show a lower intracellular concentration of this compound.[11]

-

Reduced Mitochondrial Membrane Potential: A lower mitochondrial electrical potential has been observed in resistant strains, which may reduce the driving force for the uptake of the cationic this compound molecule.[12][13][14]

-

Genetic Mutations: Mutations in the γ subunit of the F1Fo-ATPase have been linked to this compound resistance. These mutations can compensate for the loss of kDNA, allowing the parasite to survive the drug's effects.[12][13]

Experimental Protocols

In Vitro Drug Sensitivity Assay (Alamar Blue Assay)

This assay is commonly used to determine the IC50 of trypanocidal compounds.

Methodology:

-

Cell Culture: Trypanosoma bloodstream forms are cultured in 96-well or 384-well plates at an appropriate density (e.g., 4,000 cells/well for T. congolense).[5]

-

Drug Addition: A serial dilution of this compound is added to the wells.

-

Incubation: The plates are incubated for 48-72 hours under appropriate conditions (e.g., 34°C).[5]

-

Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well.

-

Signal Measurement: After a further incubation period, the fluorescence (or absorbance) is measured. The signal is proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

In Vivo Efficacy Testing in a Murine Model

Animal models are crucial for assessing the in vivo efficacy of trypanocidal drugs.

Methodology:

-

Infection: Mice are infected intraperitoneally with a known number of trypanosomes (e.g., 10⁵ parasites/mouse).[11]

-

Treatment: At the first peak of parasitemia, mice are treated with a single or multiple doses of this compound via the desired route (e.g., intraperitoneal).

-

Monitoring: Parasitemia is monitored regularly by microscopic examination of blood smears.

-

Endpoint: The cure rate is determined by the absence of parasites over a defined follow-up period (e.g., 60 days). Relapses are also recorded.

Induction of this compound Resistance in Vitro

Methodology:

-

Continuous Exposure: Trypanosoma cultures are exposed to sub-lethal concentrations of this compound.

-

Gradual Dose Increase: The drug concentration is gradually increased as the parasites adapt and resume normal growth.

-

Clonal Selection: Resistant clones are selected and their level of resistance is determined by IC50 assays.

Conclusion

This compound remains a vital tool in the management of Animal African Trypanosomiasis. A thorough understanding of its chemical properties, mechanism of action, and the challenges posed by drug resistance is essential for its effective use and for the development of new therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important drug class. Further research is imperative to fully elucidate the mechanisms of resistance and to identify novel drug targets to combat this devastating disease.

References

- 1. 674. This compound (WHO Food Additives Series 25) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. The susceptibility of Trypanosoma congolense and Trypanosoma brucei to this compound chloride and its synthetic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. A comparative study of the pharmacokinetics of this compound chloride in sheep and goats [kalroerepository.kalro.org]

- 9. Influence of atropine on the acute toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Some observations on the toxicosis of this compound chloride (samorin) in camels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genomic analysis of this compound Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reduced Mitochondrial Membrane Potential Is a Late Adaptation of Trypanosoma brucei brucei to this compound Preceded by Mutations in the γ Subunit of the F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Early Efficacy Studies of Isometamidium in Livestock: A Technical Guide

An In-depth Examination of Foundational Research for Drug Development Professionals, Researchers, and Scientists

Isometamidium chloride, a phenanthridine aromatic amidine, has been a cornerstone in the control of animal African trypanosomiasis since its introduction in the mid-20th century. This technical guide provides a detailed overview of the early studies that established its efficacy as both a therapeutic and prophylactic agent in livestock. The information presented herein is synthesized from foundational research, with a focus on quantitative data, experimental methodologies, and the nascent understanding of the drug's mechanism of action during that era.

Early Hypotheses on the Mechanism of Action

In the early period of this compound use, the precise molecular mechanisms of its trypanocidal activity were not fully elucidated. However, the prevailing hypothesis centered on its ability to interfere with the parasite's nucleic acid synthesis. As a phenanthridine compound, it was understood to intercalate with DNA, particularly the kinetoplast DNA (kDNA) within the mitochondrion of the trypanosome. This interaction was thought to inhibit DNA replication and transcription, leading to the disruption of essential cellular functions and ultimately, the death of the parasite. The selective accumulation of the drug in the parasite, compared to the host cells, was considered a key factor in its therapeutic index.

Experimental Protocols of Early Efficacy Trials

The following is a generalized experimental protocol synthesized from the methodologies described in early studies on this compound efficacy in cattle. These protocols, while varying in specific details between studies, generally followed a similar framework.

1. Animal Selection and Acclimatization:

-

Species and Breed: Zebu (Bos indicus) cattle, such as the Boran breed, were commonly used due to their economic importance in tsetse-infested regions.

-

Health Status: Animals were selected based on good health, absence of concurrent infections, and were confirmed to be free of trypanosomes prior to the experiment. This was often determined by microscopic examination of blood smears and sometimes through sub-inoculation of blood into laboratory animals (e.g., mice).

-

Acclimatization: Selected cattle were housed in fly-proof pens for an acclimatization period to adapt to the local conditions and diet.

2. Experimental Infection:

-

Parasite Strains: Well-characterized strains of Trypanosoma congolense or Trypanosoma vivax were used. These were often maintained through serial passage in laboratory rodents or donor cattle.

-

Infection Method: Infection was typically induced either by the bites of infected tsetse flies (Glossina spp.) or by the intravenous or subcutaneous injection of a suspension of trypanosomes derived from the blood of a donor animal. The number of parasites in the inoculum was often quantified.

3. Drug Administration:

-

Formulation: this compound chloride was prepared as an aqueous solution, typically at a concentration of 1% or 2% (w/v).

-

Dosage and Route: The drug was administered via deep intramuscular injection, with dosages typically ranging from 0.25 mg/kg to 1.0 mg/kg body weight for both curative and prophylactic studies. Intravenous administration was also explored in some trials.

4. Monitoring and Data Collection:

-

Parasitemia: The presence and level of parasitemia were monitored regularly. Common techniques included:

-

Wet Blood Film: A drop of fresh blood was examined under a microscope to detect motile trypanosomes.

-

Stained Thin and Thick Blood Films: Blood smears were stained (e.g., with Giemsa) to identify and quantify trypanosomes.

-

Hematocrit Centrifuge Technique (Buffy Coat Method): Blood was centrifuged in a capillary tube, and the buffy coat layer was examined for parasites, a more sensitive method for detecting low-level infections.

-

-

Clinical Observations: General health, body weight, and rectal temperature of the animals were recorded regularly.

-

Packed Cell Volume (PCV): Anemia being a key indicator of trypanosomiasis, PCV was measured periodically to assess the clinical status of the animals.

5. Assessment of Efficacy:

-

Curative Efficacy: In therapeutic trials, an animal was considered "cured" if parasites were absent from the peripheral blood for a defined follow-up period (e.g., 30-60 days) after treatment. A "relapse" was recorded if parasites reappeared in the blood after an initial period of aparasitemia.

-

Prophylactic Efficacy: In prophylaxis studies, animals were challenged with trypanosomes at specific intervals after drug administration. The "period of protection" was defined as the time until a patent infection was detected.

Quantitative Data from Early Efficacy Studies

The following tables summarize the quantitative data on the therapeutic and prophylactic efficacy of this compound chloride in cattle from early research.

Table 1: Therapeutic Efficacy of this compound Chloride against Trypanosoma congolense in Cattle

| Trypanosome Strain | Drug Dosage (mg/kg) | Route of Administration | Outcome | Reference |

| Highly Sensitive (IL 1180) | 0.25 | Intravenous | Infections eliminated | [1] |

| Highly Sensitive (IL 1180) | 0.5 | Intramuscular | Infections eliminated | [1] |

| Drug-Resistant (IL 3270) | 1.0 | Intramuscular | Relapse in 12-21 days | [1] |

| Drug-Resistant (IL 3270) | 2.0 | Intramuscular | Delayed relapse | [1] |

| Drug-Resistant (IL 3270) | 0.25 - 1.0 | Intravenous | Relapse in 12-21 days | [1] |

Table 2: Prophylactic Efficacy of this compound Chloride in Cattle

| Trypanosome Species | Drug Dosage (mg/kg) | Challenge Method | Duration of Protection | Reference |

| T. congolense | 1.0 | Tsetse fly challenge | 5 months | [2] |

| T. congolense | 1.0 | Tsetse fly challenge | 4 months | [3] |

| T. congolense | 0.5 | Tsetse fly challenge | 3 months | [3] |

| T. vivax | Not specified | Not specified | 118 to 195 days | [4] |

| T. congolense | 1.0 | Tsetse fly challenge | Did not extend to 28 days (for a resistant clone) | [1] |

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for an early this compound chloride efficacy trial in cattle.

References

- 1. Therapeutic and prophylactic activity of this compound chloride against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound chloride prophylaxis against Trypanosoma congolense challenge and the development of immune responses in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors influencing the duration of this compound chloride (Samorin) prophylaxis against experimental challenge with metacyclic forms of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on infections by Trypanosoma vivax and T. evansi in experimentally-infected animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Isometamidium Chloride for Bovine Trypanosomiasis

Introduction

Isometamidium chloride, marketed under trade names like Samorin® and Trypamidium®, is a phenanthridine aromatic diamidine compound used as a trypanocidal agent. It is a crucial drug for the treatment (chemotherapy) and prevention (chemoprophylaxis) of animal trypanosomiasis, a debilitating parasitic disease in livestock, particularly cattle.[1][2][3] The drug is effective against various trypanosome species, including Trypanosoma congolense, T. vivax, T. brucei, and T. evansi.[1][2] Its application is vital in tsetse-infested regions to mitigate economic losses from the disease. These notes provide an overview of the experimental protocols for evaluating the efficacy, pharmacokinetics, and safety of this compound chloride in cattle.

Mechanism of Action

While the exact mechanism is not fully elucidated, this compound is believed to exert its trypanocidal effect by binding to the kinetoplast DNA (kDNA) of the parasite. This interaction inhibits DNA replication and protein synthesis, ultimately leading to the parasite's death. Due to its cationic nature, it has a high affinity for binding to macromolecules, which contributes to its persistence in tissues and prophylactic effect.[2]

Formulation and Administration

This compound chloride is typically supplied as a dark reddish-brown powder which is reconstituted into an aqueous solution for injection.[1][2]

-

Primary Route: Deep intramuscular (IM) injection is the standard route of administration.[1][3][4]

-

Alternative Route: Intravenous (IV) injection is used occasionally for therapeutic purposes.[1][2]

-

Reconstitution: The powder is mixed with sterile water to form a 1%, 2%, or 4% (w/v) solution.[1][2]

Experimental Protocols

Protocol 1: Therapeutic Efficacy Evaluation

This protocol outlines a study to determine the effectiveness of this compound chloride in treating cattle naturally or experimentally infected with trypanosomiasis.

1. Objective: To assess the therapeutic efficacy of a specified dose of this compound chloride by monitoring parasite clearance and the recovery of key physiological parameters.

2. Materials:

-

Test Animals: A cohort of cattle (e.g., 10 crossbred cattle) diagnosed with trypanosomiasis.[5][6][7]

-

Drug: this compound chloride for injection (e.g., Nyzom, Intas Pharmaceuticals).[6]

-

Equipment: Sterile syringes and needles (16-18 gauge), microscope, glass slides, Giemsa stain, blood collection tubes (with and without EDTA), centrifuge, automated hematological and biochemical analyzers.[4][6]

-

Supportive Therapy: As required (e.g., multivitamins, anti-inflammatory agents).

3. Methodology:

-

Animal Selection and Confirmation:

-

Pre-Treatment (Day 0) Sampling:

-

Collect blood samples from the jugular vein into EDTA vials for hematological analysis and into plain vials for serum separation for biochemical analysis.[5][6]

-

Record baseline hematological parameters (Hemoglobin (Hb), Packed Cell Volume (PCV), Total Erythrocyte Count (TEC)) and biochemical parameters (Glucose, Total Protein, Albumin, BUN, Creatinine, ALT, AST).[5][7]

-

-

Drug Administration:

-

Post-Treatment Monitoring and Sampling:

-

Collect blood samples on specified post-treatment days (e.g., Day 3, 7, and 14).[5][6]

-

At each time point, prepare blood smears to check for the presence of parasites (parasitemia).[5][6]

-

Analyze blood and serum samples to measure the same hematological and biochemical parameters as in the pre-treatment stage.[5][6]

-

-

Efficacy Assessment:

Workflow for Therapeutic Efficacy Study

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. 674. This compound (WHO Food Additives Series 25) [inchem.org]

- 4. bimeda.co.ke [bimeda.co.ke]

- 5. entomoljournal.com [entomoljournal.com]

- 6. entomoljournal.com [entomoljournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and efficacy of this compound chloride against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Intramuscular vs. Intravenous Administration of Isometamidium

Introduction

Isometamidium, a phenanthridine aromatic amidine, is a critical therapeutic and prophylactic agent against animal trypanosomiasis, primarily in cattle, sheep, goats, and horses.[1][2] The route of administration, either intramuscular (IM) or intravenous (IV), significantly influences its pharmacokinetic profile, efficacy, and potential for adverse reactions. These notes provide a comparative overview to guide researchers, scientists, and drug development professionals in selecting the appropriate administration route for their specific experimental or clinical needs.

Pharmacokinetic Profile

The primary distinction between intramuscular and intravenous administration of this compound lies in its absorption and subsequent distribution. Intravenous injection ensures immediate and complete bioavailability, leading to high initial plasma concentrations.[3] In contrast, intramuscular injection results in slower absorption from the injection site, which acts as a depot, leading to lower peak plasma concentrations but a more sustained presence of the drug over a prolonged period.[3][4]

Efficacy and Prophylaxis

Intramuscular administration is the preferred route for prophylaxis due to the formation of a drug depot at the injection site, allowing for a slow release of this compound and providing protection against trypanosome infection for 2 to 4 months.[2][4] For therapeutic purposes, both routes can be effective. Intravenous administration provides a rapid onset of action, which can be crucial for treating acute infections.[5] However, some studies suggest that for certain drug-resistant strains of Trypanosoma congolense, intravenous administration may not offer a significant therapeutic advantage over the intramuscular route.[5]

Safety and Tolerability

A significant consideration for intramuscular administration is the potential for local tissue reactions and abscesses at the injection site.[4][6] Intravenous administration avoids these localized reactions but carries a risk of systemic side effects if administered too rapidly.[4] These can include salivation, lacrimation, muscle tremors, and in severe cases, cardiovascular collapse.[1][7] Careful and slow intravenous injection is crucial to minimize these risks.[2][8] The maximum tolerated intravenous doses vary between species, with goats being more sensitive than cattle or dogs.[1]

Comparative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Dose | 1.0 mg/kg | 1.0 mg/kg |

| Mean Cmax (ng/mL) | 111 (range: 37-197) | Not applicable (initial concentration is highest) |

| Mean Tmax (min) | 36 (range: 20-60) | Not applicable |

| Mean Terminal Elimination Half-life (hours) | 286 (range: 215-463) | 135 (range: 123-165) |

| Absolute Bioavailability (%) | 65.7 | 100 |

| Mean Residence Time (hours) | 282 | Not directly comparable |

| Apparent Volume of Distribution at Steady-State (L/kg) | Not directly comparable | 24.5 (range: 18.5-39.3) |

Data sourced from a study in cattle.[3]

Table 2: Pharmacokinetic Parameters of this compound in Goats

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Dose | 0.5 mg/kg | 0.5 mg/kg |

| Mean Cmax | Similar to sheep | Not applicable |

| Mean Tmax (hours) | 12.7 | Not applicable |

| Elimination Half-life (hours) | 188 | 3.2 |

| Absolute Bioavailability (%) | 27 | 100 |

| Mean Residence Time (hours) | Not specified | 2.4 |

| Apparent Volume of Distribution (L/kg) | Not specified | 1.52 |

Data compiled from studies in goats.[9]

Table 3: Recommended Dosages and Efficacy

| Species | Administration Route | Therapeutic Dose (mg/kg) | Prophylactic Dose (mg/kg) | Efficacy Notes |

| Cattle | Intramuscular | 0.25 - 0.5[2] | 0.5 - 1.0[2] | 100% therapeutic efficacy against T. vivax at 0.5 mg/kg.[10] |

| Intravenous | 0.25 - 1.0[5] | Not recommended | Effective against sensitive T. congolense strains at 0.25 mg/kg.[5] | |

| Goats | Intramuscular | 0.25 - 0.5[2] | 0.5 - 1.0[2] | |

| Sheep | Intramuscular | 0.25 - 0.5[2] | 0.5 - 1.0[2] | |

| Horses | Intramuscular | 0.5[2] | Not specified | |

| Camels | Intravenous | 0.5 - 0.75[2] | Not specified | Very slow injection required.[2] |

| Dogs | Intramuscular | 1.0[2] | Not specified |

Experimental Protocols

Protocol 1: Comparative Pharmacokinetic Study of this compound in Cattle

1. Objective: To determine and compare the pharmacokinetic profiles of this compound following intramuscular and intravenous administration in cattle.

2. Materials:

- This compound chloride for injection

- Sterile water for injection

- Syringes and needles (appropriate gauges for IM and IV injections)

- Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

- Centrifuge

- Pipettes and storage vials

- HPLC system with UV or fluorescence detection, or ELISA reader and kits

3. Animal Model:

- Healthy cattle, free of trypanosomiasis, of similar age and weight.

- Acclimatize animals to housing conditions for at least one week prior to the study.

- Divide animals into two groups: Group A (Intramuscular) and Group B (Intravenous).

4. Drug Preparation and Administration:

- Reconstitute this compound chloride powder with sterile water to a final concentration of 1% or 2% (10 or 20 mg/mL).[2]

- Group A (IM): Administer a single dose of 1.0 mg/kg body weight via deep intramuscular injection, preferably in the middle third of the neck.[2][3] For volumes exceeding 10 mL, use multiple injection sites.[2]

- Group B (IV): Administer a single dose of 1.0 mg/kg body weight via slow intravenous injection into the jugular vein.[3]

5. Sample Collection:

- Collect blood samples from the jugular vein at the following time points:

- Pre-dose (0 hours)

- Post-dose: 5, 15, 30, 45 minutes, 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily for up to 30 days for the IM group and 14 days for the IV group.[3]

- Centrifuge blood samples to separate plasma.

- Store plasma samples at -20°C or lower until analysis.

6. Sample Analysis:

- Determine the concentration of this compound in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).[3][11]

7. Data Analysis:

- Plot plasma concentration versus time for each animal.

- Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, bioavailability) using appropriate software.

- Statistically compare the parameters between the IM and IV groups.

Protocol 2: Efficacy Study of this compound Against Trypanosoma vivax Infection in Cattle

1. Objective: To evaluate the therapeutic efficacy of intramuscularly administered this compound in cattle experimentally infected with Trypanosoma vivax.

2. Materials:

- Trypanosoma vivax stabilate

- This compound chloride for injection

- Syringes and needles

- Microscope and slides

- Blood collection tubes

3. Animal Model:

- Healthy, trypanosome-free cattle.

- Experimentally infect all animals with T. vivax trypomastigotes via intravenous injection.[10]

- Monitor for parasitemia daily.

4. Treatment:

- Once parasitemia is confirmed, divide the animals into two groups: a treatment group and a control group.

- Treatment Group: Administer a single intramuscular dose of 0.5 mg/kg this compound chloride.[10]

- Control Group: Administer an equivalent volume of saline solution.[10]

5. Monitoring and Evaluation:

- Monitor for the presence of parasites in the blood daily for at least 60 days post-treatment using methods such as the Woo test or PCR.[10]

- A cure is defined as the absence of detectable parasites for the duration of the follow-up period.

- To confirm the absence of infection in the treated group, a biological test can be performed by inoculating blood from the treated cattle into susceptible goats on day 45 post-treatment and monitoring the goats for infection.[10]

Visualizations

Caption: Experimental workflow for a comparative pharmacokinetic study.

Caption: Proposed mechanism of action of this compound.

References

- 1. 674. This compound (WHO Food Additives Series 25) [inchem.org]

- 2. interchemie.com [interchemie.com]

- 3. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound chloride (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]